3-Amino-4-hydroxybenzoic acid
Overview
Description
3-Amino-4-hydroxybenzoic acid, also known as 3,4-ahba or cheetan, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds contain a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Synthesis Analysis
The synthesis of 3-Amino-4-hydroxybenzoic acid has been achieved using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro3nitrobenzoic acid . The intermediate 4hydroxy3nitrobenzoic acid is reduced by hydrogen gas with 5%PdC activator .Molecular Structure Analysis
The linear formula of 3-Amino-4-hydroxybenzoic acid is H2NC6H3(OH)CO2H . Its molecular weight is 153.14 . The InChI is 1S/C7H7NO3/c8-5-3-4 (7 (10)11)1-2-6 (5)9/h1-3,9H,8H2, (H,10,11) .Chemical Reactions Analysis
The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels .Physical And Chemical Properties Analysis
Bio-based polybenzoxazoles (PBOs) are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines . Resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 104 g/mol and show ultrahigh thermal resistance .Scientific Research Applications
Precursor for Thermostable Bioplastics
3,4-AHBA serves as a precursor for thermostable bioplastics . This is particularly important as commercial production of aromatic compounds currently depends on the unsustainable use of fossil resources or extraction from plant resources .
Enhanced Production under Oxygen Limitation
Research has shown that the specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen . This has implications for the industrial production of 3,4-AHBA, suggesting that oxygen limitation could be a strategy for enhancing production .
Metabolic Engineering for Aromatic Compounds
3,4-AHBA has been produced from lignocellulosic biomass . The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .
Matrix for Direct MALDI Glycotyping
3-Amino-4-hydroxybenzoic acid (AHB) has been used as a matrix for direct MALDI glycotyping of O-linked glycopeptides and intact mucins . This application takes advantage of the glycan-selective ionization ability of AHB and its low-noise properties in the low-molecular-weight region .
Sodium-Doped AHB for O-Glycan Analysis
Sodium-doped AHB (AHB/Na) selectively imparts sodium adduct ions onto O-glycan fragments generated by the in-source decay (ISD) of glycopeptides and glycoproteins containing O-glycans . This enables direct O-glycan analysis .
Preparation of Various Pharmaceutical Compounds
4-Amino-3-hydroxybenzoic acid is used in the preparation of various pharmaceutical compounds such as sphingosine kinase inhibitors .
Mechanism of Action
Target of Action
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a γ-amino acid that serves as a precursor for thermostable bioplastics . It is produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The primary target of 3,4-AHBA is the central metabolic pathway and amino acid metabolism .
Mode of Action
The mode of action of 3,4-AHBA involves its interaction with the central metabolic pathway and amino acid metabolism . The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO), and it is eightfold higher under oxygen limitation . This suggests that 3,4-AHBA interacts with its targets in a way that is influenced by the level of oxygen in the environment.
Biochemical Pathways
The biochemical pathways affected by 3,4-AHBA include the central metabolic pathway and amino acid metabolism . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of <33% saturated oxygen .
Pharmacokinetics
It is known that the specific productivity of 3,4-ahba increases with decreasing levels of do . This suggests that the bioavailability of 3,4-AHBA may be influenced by the level of oxygen in the environment.
Result of Action
The result of the action of 3,4-AHBA is the production of thermostable bioplastics . Under aerobic conditions, a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus produced 3,4-AHBA with large amounts of amino acids as by-products .
Action Environment
The action of 3,4-AHBA is influenced by environmental factors such as the level of oxygen in the environment . The specific productivity of 3,4-AHBA is eightfold higher under oxygen limitation . This suggests that the action, efficacy, and stability of 3,4-AHBA are influenced by the level of oxygen in the environment.
Safety and Hazards
properties
IUPAC Name |
3-amino-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKRZAPGUCWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-06-6 | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29692-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60166212 | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxybenzoic acid | |
CAS RN |
1571-72-8 | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1571-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N155ER48ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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